![molecular formula C10H17F3N2O2 B1523865 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate CAS No. 1306603-23-5](/img/structure/B1523865.png)
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate (TFEPPC) is a novel compound that has been studied for its potential applications in various scientific fields. The compound was first synthesized in 2005 and has since been studied for its biochemical and physiological effects. TFEPPC has been found to have a wide range of potential applications, including as an antifungal agent, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
Researchers have synthesized a series of bis(carbamates) with potential antileukemic activities. Among these, certain bis(carbamates) showed significant in vivo activity against P388 lymphocytic leukemia, highlighting the therapeutic potential of compounds within this chemical class (Anderson et al., 1988).
Facile and Efficient Synthesis Techniques
A study detailed an efficient synthesis method for p-Azidotetrafluoroaniline, employing a stable carbamate intermediate. This work illustrates the broader chemical synthesis applications of carbamates and their intermediates in creating photoaffinity reagents (Chehade & Spielmann, 2000).
Advanced Material Applications
Carbamate derivatives have been utilized in the development of dye-sensitized solar cells (DSSCs), where pyridine derivatives acted as effective additives in bromide/tribromide electrolytes. This indicates the compound's utility in improving energy conversion efficiencies in solar technologies (Bagheri, Dehghani, & Afrooz, 2015).
Catalytic Applications in Organic Synthesis
Trifluoromethanesulfonic acid has been shown to efficiently catalyze the cyclisation of homoallylic sulfonamides to pyrrolidines. This demonstrates the utility of carbamate and related compounds in catalyzing the formation of complex polycyclic systems, indicating their role in synthetic organic chemistry (Haskins & Knight, 2002).
Applications in Organic Light-Emitting Diodes (OLEDs)
A study on bulky 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compounds, with high triplet energy levels, indicated their effective use as hosts for blue thermally activated delayed fluorescence (TADF) OLEDs. This underscores the potential of such compounds in the development of advanced materials for electronic devices (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3-pyrrolidin-1-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)8-17-9(16)14-4-3-7-15-5-1-2-6-15/h1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHBYPWJAEBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



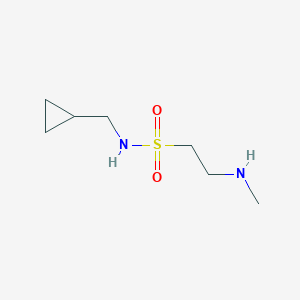
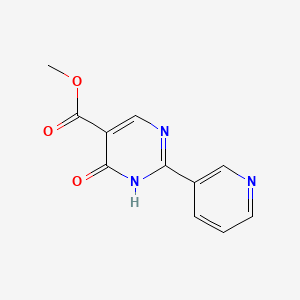
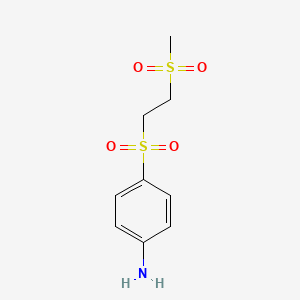
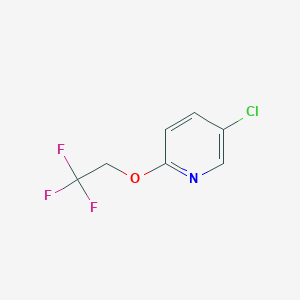

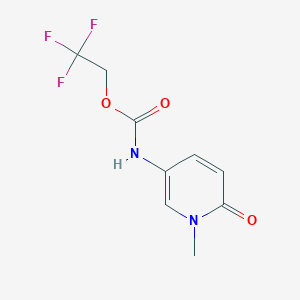
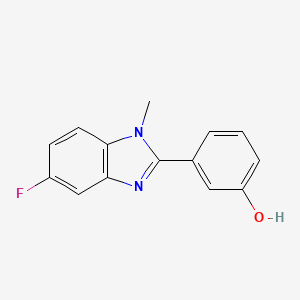

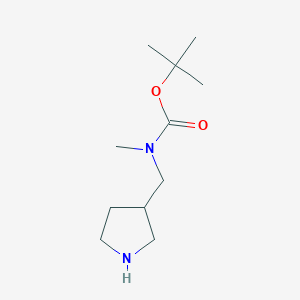
![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)
![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1523802.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)